Benzyl ((2S,3R)-3-hydroxy-1-oxo-1-(((tetrahydro-2H-pyran-2-yl)oxy)amino)butan-2-yl)carbamate
Overview
Description
Benzyl ((2S,3R)-3-hydroxy-1-oxo-1-(((tetrahydro-2H-pyran-2-yl)oxy)amino)butan-2-yl)carbamate is a useful research compound. Its molecular formula is C17H24N2O6 and its molecular weight is 352.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzyl ((2S,3R)-3-hydroxy-1-oxo-1-(((tetrahydro-2H-pyran-2-yl)oxy)amino)butan-2-yl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl ((2S,3R)-3-hydroxy-1-oxo-1-(((tetrahydro-2H-pyran-2-yl)oxy)amino)butan-2-yl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Reactions
The molecule Benzyl ((2S,3R)-3-hydroxy-1-oxo-1-(((tetrahydro-2H-pyran-2-yl)oxy)amino)butan-2-yl)carbamate is involved in complex chemical syntheses and reactions, contributing to the development of various heterocyclic compounds. For instance, the synthesis of some 2H-pyrone and ferrocene containing heterocyclic systems involves reactions with compounds that share structural similarities, such as ethyl 2-hydroxy-4-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-4-oxobut-2-enoate, leading to the formation of diverse heterocyclic compounds with potential applications in materials science and pharmaceuticals (Malzogu et al., 2000). Similarly, the Prins-type cyclization of oxonium ions, which involves the formation of tetrahydro-2H-pyrans, demonstrates the molecule's role in the synthesis of complex organic structures, potentially useful in creating bioactive compounds or materials with specific properties (Fráter et al., 2004).
Biological Activities and Potential Therapeutic Applications
While direct studies on Benzyl ((2S,3R)-3-hydroxy-1-oxo-1-(((tetrahydro-2H-pyran-2-yl)oxy)amino)butan-2-yl)carbamate may be limited, related compounds exhibit a range of biological activities, suggesting potential therapeutic applications. For example, the synthesis and antimicrobial activity of novel series of pyrazoline derivatives bearing 1,4-benzoxazinone involve compounds with structural motifs similar to Benzyl ((2S,3R)-3-hydroxy-1-oxo-1-(((tetrahydro-2H-pyran-2-yl)oxy)amino)butan-2-yl)carbamate, indicating the potential for developing new antimicrobial agents (Raviteja et al., 2017). Additionally, compounds derived from similar synthetic pathways have shown antihypertensive activities through angiotensin converting enzyme (ACE) inhibition, suggesting a role in cardiovascular therapies (Maneesh & Chakraborty, 2018).
properties
IUPAC Name |
benzyl N-[(2S,3R)-3-hydroxy-1-(oxan-2-yloxyamino)-1-oxobutan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O6/c1-12(20)15(16(21)19-25-14-9-5-6-10-23-14)18-17(22)24-11-13-7-3-2-4-8-13/h2-4,7-8,12,14-15,20H,5-6,9-11H2,1H3,(H,18,22)(H,19,21)/t12-,14?,15+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSUYSCQLCQPTII-ATFAPYMMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NOC1CCCCO1)NC(=O)OCC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NOC1CCCCO1)NC(=O)OCC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl ((2S,3R)-3-hydroxy-1-oxo-1-(((tetrahydro-2H-pyran-2-yl)oxy)amino)butan-2-yl)carbamate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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